去甲氧甲氯普胺

描述

O-Desmethyl metoclopramide (also known as domperidone) is a dopamine antagonist commonly used in the treatment of gastrointestinal disorders. It is a synthetic derivative of the naturally occurring compound metoclopramide, which is an inhibitor of dopamine receptors in the central nervous system. Domperidone is a prokinetic drug that increases gastrointestinal motility, and has been found to reduce symptoms of nausea and vomiting. It has been used for the treatment of gastroesophageal reflux disease, gastroparesis, and functional dyspepsia, as well as for the prevention of postoperative nausea and vomiting.

科学研究应用

胃食管反流和胃运动迟缓的治疗

Desmond 和 Watson (1986) 在他们的综述中强调,甲氧氯普胺在治疗胃食管反流和胃运动迟缓方面显示出疗效。该药物通过增强胃肠道动力和抑制呕吐在治疗这些疾病中发挥着重要作用 (Desmond & Watson, 1986)。

化疗引起的恶心和呕吐

甲氧氯普胺在化疗引起的恶心和呕吐的治疗中的应用有据可查。Desmond 和 Watson (1986) 还讨论了它在控制恶心和呕吐中的应用越来越多,特别是在高剂量时,以减轻细胞毒性药物引起的呕吐 (Desmond & Watson, 1986)。

中枢神经系统作用

Al-Zubaidy 和 Mohammad (2005) 探讨了甲氧氯普胺在鸡中的镇静作用,提供了对其潜在中枢神经系统抑制作用的见解。该研究表明,甲氧氯普胺可能作为禽类中的镇静催眠剂具有临床应用,表明其药理潜力超出了人类应用 (Al-Zubaidy & Mohammad, 2005)。

胃肠道动力

甲氧氯普胺对胃肠道动力的影响一直是广泛研究的主题。Jacoby 和 Brodie (1967) 证明甲氧氯普胺刺激胃收缩活动并加速实验动物的胃排空,表明它在涉及胃动力障碍的疾病中的效用 (Jacoby & Brodie, 1967)。

多巴胺受体拮抗作用和其他作用

Dipalma (1990) 将甲氧氯普胺讨论为一种多巴胺受体拮抗剂,具有增加下食管括约肌压力和增强胃排空率的独特特性。这些作用使其在各种胃肠道疾病中很有用,强调了其多样化的药理作用 (Dipalma, 1990)。

作用机制

Target of Action

o-Desmethyl metoclopramide, a metabolite of metoclopramide, is believed to share similar targets with its parent compound. Metoclopramide primarily targets dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain .

Mode of Action

The compound’s interaction with its targets leads to antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This inhibition results in prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

Biochemical Pathways

The biochemical pathways affected by o-Desmethyl metoclopramide are likely to be similar to those of metoclopramide. The inhibition of dopamine D2 and serotonin 5-HT3 receptors in the CTZ leads to a decrease in nausea and vomiting . The downstream effects of this interaction include the stimulation of gastric emptying and the facilitation of small bowel intubation .

Pharmacokinetics

It is known that metoclopramide is rapidly and almost completely absorbed after oral administration . The O-demethylation of metoclopramide to form o-Desmethyl metoclopramide is catalyzed by cytochrome P450 (CYP) 2D6 . The wide variability in the pharmacokinetic properties of metoclopramide can partly be ascribed to CYP polymorphism .

Result of Action

The molecular and cellular effects of o-Desmethyl metoclopramide’s action are likely to be similar to those of metoclopramide. Metoclopramide is used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying . It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action, efficacy, and stability of o-Desmethyl metoclopramide can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP2D6 can affect the metabolism of metoclopramide and consequently the formation of o-Desmethyl metoclopramide . Additionally, factors such as age, sex, and disease characteristics can also influence the pharmacokinetics and pharmacodynamics of the compound .

生化分析

Biochemical Properties

o-Desmethyl metoclopramide: plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine D2 receptors, where it acts as an antagonist. This interaction inhibits the action of dopamine, leading to increased gastrointestinal motility and antiemetic effects . Additionally, o-Desmethyl metoclopramide interacts with serotonin receptors, particularly the 5-HT3 and 5-HT4 receptors, contributing to its antiemetic and prokinetic properties .

Cellular Effects

The effects of o-Desmethyl metoclopramide on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by inhibiting dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also affects gene expression by modulating the activity of transcription factors involved in dopamine signaling pathways . In gastrointestinal cells, o-Desmethyl metoclopramide enhances cellular metabolism and motility by stimulating serotonin receptors, leading to increased peristalsis and gastric emptying .

Molecular Mechanism

At the molecular level, o-Desmethyl metoclopramide exerts its effects through several mechanisms. It binds to dopamine D2 receptors, preventing dopamine from exerting its inhibitory effects on gastrointestinal motility . This binding interaction leads to the activation of downstream signaling pathways that enhance gastrointestinal motility. Additionally, o-Desmethyl metoclopramide acts as an agonist at serotonin 5-HT4 receptors, promoting the release of acetylcholine and further stimulating gastrointestinal motility . The compound also inhibits serotonin 5-HT3 receptors, reducing nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Desmethyl metoclopramide change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that o-Desmethyl metoclopramide maintains its efficacy in enhancing gastrointestinal motility and reducing nausea over extended periods . Prolonged exposure to the compound can lead to desensitization of dopamine and serotonin receptors, reducing its effectiveness .

Dosage Effects in Animal Models

The effects of o-Desmethyl metoclopramide vary with different dosages in animal models. At low doses, the compound effectively enhances gastrointestinal motility and reduces nausea without significant adverse effects . At higher doses, o-Desmethyl metoclopramide can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

o-Desmethyl metoclopramide: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The compound undergoes further metabolism to form inactive metabolites that are excreted via the kidneys . The metabolic pathways of o-Desmethyl metoclopramide also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, o-Desmethyl metoclopramide is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . The compound is also distributed to various tissues, including the brain, liver, and gastrointestinal tract . Its localization and accumulation in these tissues are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

The subcellular localization of o-Desmethyl metoclopramide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dopamine and serotonin receptors . It can also be found in the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications . These modifications, such as phosphorylation and glycosylation, can influence its targeting to specific cellular compartments and its overall activity .

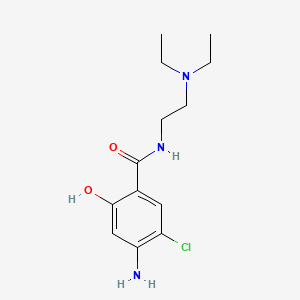

属性

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMMIJTHMWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191704 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38339-95-6 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

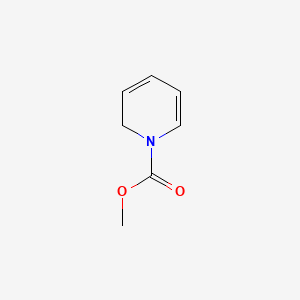

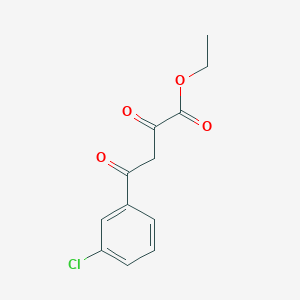

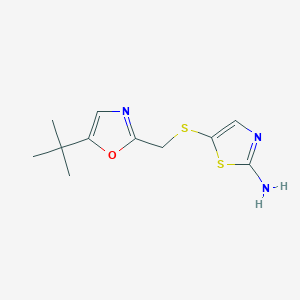

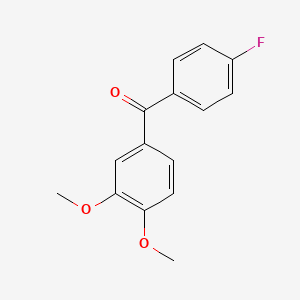

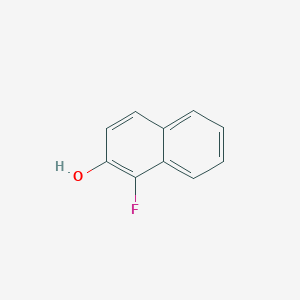

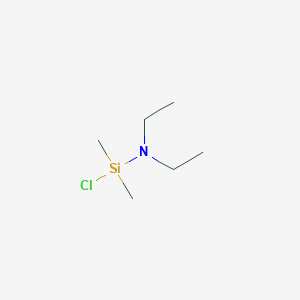

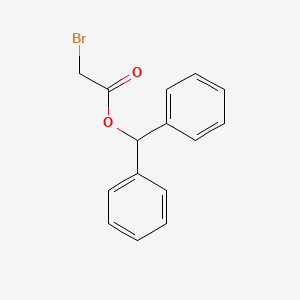

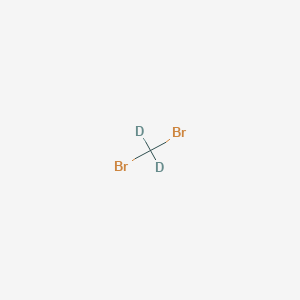

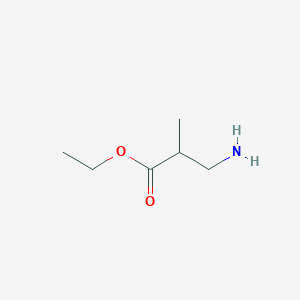

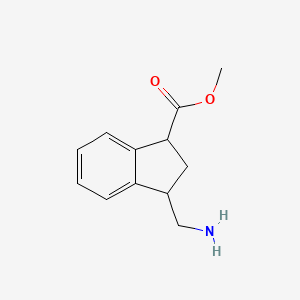

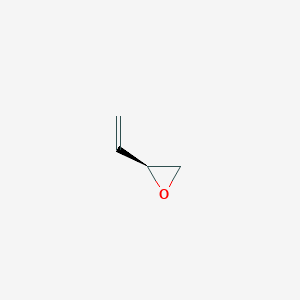

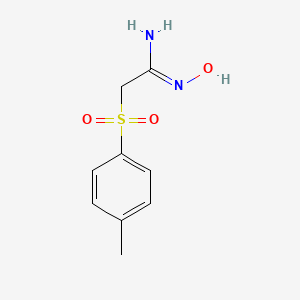

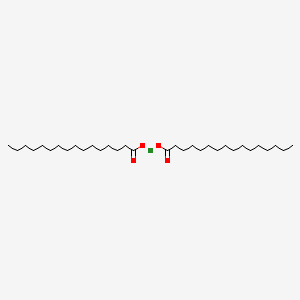

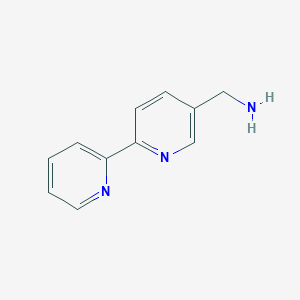

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。